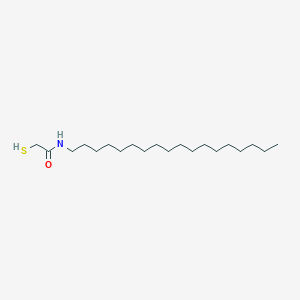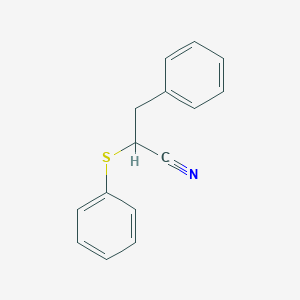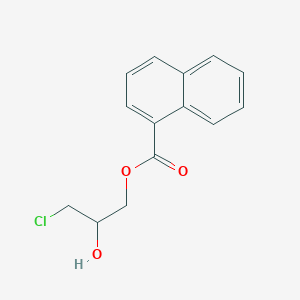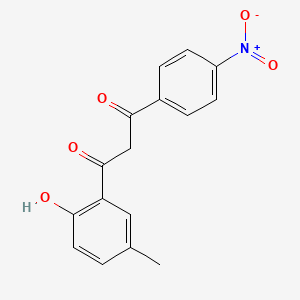![molecular formula C9H7BrF4S B14333926 {[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene CAS No. 111860-56-1](/img/structure/B14333926.png)
{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring substituted with a bromo-tetrafluoroethyl group and a sulfanyl-methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene typically involves a multi-step processThe reaction conditions often require the use of specific solvents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the bromo group.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium hydroxide for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene involves its interaction with specific molecular targets. The bromo and sulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biochemical pathways and cellular processes, making the compound useful in research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene: Known for its unique combination of bromo and tetrafluoroethyl groups.
This compound: Similar structure but with different substituents on the benzene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
111860-56-1 |
|---|---|
Fórmula molecular |
C9H7BrF4S |
Peso molecular |
303.12 g/mol |
Nombre IUPAC |
(1-bromo-1,2,2,2-tetrafluoroethyl)sulfanylmethylbenzene |
InChI |
InChI=1S/C9H7BrF4S/c10-8(11,9(12,13)14)15-6-7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
KAYUGQLURKZTAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC(C(F)(F)F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)

![N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide](/img/structure/B14333916.png)

